![molecular formula C6H9F2N3 B6164527 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine CAS No. 1006462-68-5](/img/no-structure.png)
1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine” seems to be a type of organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for “1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine” were not found, a process for preparing 2,2-difluoroethanol starting from 2,2-difluoro-1-chloroethane (1-chloro-2,2-difluoroethane) was described .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine involves the reaction of 2,2-difluoroethylamine with 3-methyl-1H-pyrazol-4-carboxylic acid, followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": ["2,2-difluoroethylamine", "3-methyl-1H-pyrazol-4-carboxylic acid", "reducing agent"], "Reaction": ["Step 1: 2,2-difluoroethylamine is reacted with 3-methyl-1H-pyrazol-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the corresponding amide intermediate.", "Step 2: The amide intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product, 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine."]} | |
CAS RN |
1006462-68-5 |
Product Name |
1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine |
Molecular Formula |
C6H9F2N3 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.